molecular structure and weight of 2-(Methylsulfonyl)isonicotinaldehyde
molecular structure and weight of 2-(Methylsulfonyl)isonicotinaldehyde
An In-depth Technical Guide to 2-(Methylsulfonyl)isonicotinaldehyde for Advanced Research
This guide provides an in-depth exploration of 2-(Methylsulfonyl)isonicotinaldehyde, a heterocyclic compound of significant interest in contemporary drug discovery and chemical biology. We will delve into its molecular characteristics, a robust synthetic protocol, and its functional applications as a reactive scaffold, particularly focusing on its role as a tunable covalent modifier for biological targets.
Molecular Structure and Physicochemical Properties
2-(Methylsulfonyl)isonicotinaldehyde is a bifunctional molecule featuring a pyridine ring substituted with a reactive methylsulfonyl group at the 2-position and an aldehyde at the 4-position (isonicotinaldehyde). This unique arrangement of functional groups imparts valuable chemical properties for applications in medicinal chemistry.
The methylsulfonyl group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution (SNAr). The aldehyde serves as a versatile chemical handle for further derivatization or as a key interaction point with biological macromolecules.
Table 1: Physicochemical Properties of 2-(Methylsulfonyl)isonicotinaldehyde
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃S | |
| Molecular Weight | 185.20 g/mol | |
| CAS Number | 1211539-18-2 | |
| Appearance | White to yellow solid | |
| Predicted pKa | 1.55 (most acidic) | ChemAxon Prediction[1][2] |
| Predicted logP | -0.58 | ChemAxon Prediction[1][2] |
| Predicted Solubility | 11.26 g/L (at pH 7.4) | ChemAxon Prediction[1][2] |
Note: pKa, logP, and solubility values are computationally predicted and should be considered as estimates. Experimental validation is recommended.
Synthesis and Characterization
The synthesis of 2-(Methylsulfonyl)isonicotinaldehyde can be efficiently achieved through a two-step process starting from a commercially available precursor, 2-chloroisonicotinaldehyde. The methodology described below is a robust and scalable laboratory procedure.
Synthetic Workflow
The overall synthetic strategy involves a nucleophilic substitution to introduce the thioether, followed by an oxidation to the sulfone. This approach is widely used for the preparation of heteroaryl sulfones.
Caption: Synthetic route to 2-(Methylsulfonyl)isonicotinaldehyde.
Experimental Protocol
Step 1: Synthesis of 2-(Methylthio)isonicotinaldehyde
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF, 10 volumes relative to the starting material). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add 2-chloroisonicotinaldehyde (1.0 eq) to the cooled THF. Stir the solution until the starting material is fully dissolved.
-
Nucleophilic Substitution: Slowly add a solution of sodium thiomethoxide (1.1 eq) in THF dropwise to the reaction mixture. The addition should be controlled to maintain the internal temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-(methylthio)isonicotinaldehyde as a solid.
Causality: The choice of sodium thiomethoxide provides a potent nucleophile (CH₃S⁻) that readily displaces the chloride at the electron-deficient 2-position of the pyridine ring. THF is an appropriate aprotic solvent for this type of substitution.
Step 2: Synthesis of 2-(Methylsulfonyl)isonicotinaldehyde
-
Reaction Setup: Dissolve the 2-(methylthio)isonicotinaldehyde (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.
-
Oxidation: Cool the solution to 0 °C. Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, or a solution of Oxone® (potassium peroxymonosulfate, ~2.5 eq) in water.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the oxidation by TLC, observing the disappearance of the thioether intermediate and the appearance of the more polar sulfone product.
-
Workup: If using m-CPBA, quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by sodium bicarbonate to neutralize the excess acid. If using Oxone®, simply proceed to extraction. Extract the product with DCM or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude solid can be purified by recrystallization or flash column chromatography to afford the final product, 2-(Methylsulfonyl)isonicotinaldehyde.
Causality: m-CPBA and Oxone® are effective and widely used oxidants for converting sulfides to sulfones. Using slightly more than two equivalents ensures the complete conversion from the sulfide, through the sulfoxide intermediate, to the desired sulfone.
Spectroscopic Characterization
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: A predicted ¹H NMR spectrum would show characteristic peaks for the aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically δ 9.5-10.5 ppm), and a singlet for the methyl group of the sulfone (typically δ 3.0-3.5 ppm).
-
¹³C NMR Spectroscopy: The spectrum will show distinct signals for the aldehydic carbon (around 190 ppm), the aromatic carbons, and the methyl carbon of the sulfone.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 186.02.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch for the aldehyde around 1700 cm⁻¹ and two strong, characteristic stretches for the sulfone (S=O) group around 1350 cm⁻¹ and 1150 cm⁻¹.
Reactivity and Application in Covalent Drug Design
The primary utility of 2-(Methylsulfonyl)isonicotinaldehyde in drug discovery stems from the reactivity of the 2-sulfonylpyridine moiety as a tunable electrophile for cysteine residues.[3][4]
Mechanism of Covalent Modification
The methylsulfonyl group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of both the sulfonyl group and the pyridine nitrogen atom makes the C2 position of the ring highly electrophilic. This allows for a facile reaction with soft nucleophiles, most notably the thiol side chain of cysteine residues in proteins.[5][6]
The reaction proceeds through a Meisenheimer intermediate, leading to the formation of a stable thioether bond between the pyridine ring and the cysteine sulfur, with the concomitant release of methanesulfinic acid.[7]
Caption: SNAr mechanism for cysteine modification.
Advantages in Drug Discovery
-
Tunable Reactivity: The electrophilicity of the 2-sulfonylpyridine scaffold can be finely tuned by introducing additional substituents on the pyridine ring. This allows for the optimization of reaction kinetics to achieve selective targeting of a specific cysteine residue over others in the proteome.[3][4]
-
High Selectivity: This class of electrophiles demonstrates high selectivity for cysteine over other nucleophilic amino acid residues like lysine or serine under physiological conditions.[5]
-
Versatile Scaffold: The aldehyde group provides a convenient point for diversification. It can be used in reductive amination reactions or to form imines, allowing for the introduction of various recognition elements to improve binding affinity and selectivity for the target protein.[8]
Safety and Handling
2-(Methylsulfonyl)isonicotinaldehyde is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust or fumes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage in a freezer under an inert atmosphere is recommended.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
- Bernardes, G. J. L., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
-
Bernardes, G. J. L., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Available at: [Link]
-
Cravatt, B. F., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society. Available at: [Link]
-
Cravatt, B. F., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society. Available at: [Link]
-
Bernardes, G. J. L., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. Available at: [Link]
-
Brückner, R., et al. (2009). Imidazopyridines: roles of pyridine nitrogen position and methylsulfinyl oxygen for in vitro positive inotropic mechanism and chronotropic activity. PubMed. Available at: [Link]
-
ChemAxon. (2024). Chemicalize. Wikipedia. Available at: [Link]
-
ChemAxon. (2024). Instant Cheminformatics Solutions. Chemicalize. Available at: [Link]
-
PubChem. (n.d.). 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde. PubChem. Available at: [Link]
-
ChemAxon. (2024). Chemicalize - Instant Cheminformatics Solutions. Chemicalize. Available at: [Link]
-
Shamim, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Isonicotinaldehyde 1-oxide. PubChem. Available at: [Link]
-
Wikipedia. (2023). Pyridine-4-carbaldehyde. Wikipedia. Available at: [Link]
-
PubChem. (n.d.). 2-Pyridinecarboxamide, 4-amino-5-cyano-6-ethoxy-N-[[4-(methylsulfonyl)phenyl]methyl]-. PubChem. Available at: [Link]
-
NIST. (n.d.). 4-Pyridinecarboxaldehyde. NIST WebBook. Available at: [Link]
-
Prathipati, J., & Douglas Sanasi, P. (2022). One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Asian Journal of Chemistry. Available at: [Link]
-
Garattini, E., et al. (2013). Aldehyde oxidase and its importance in novel drug discovery: present and future challenges. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
Wikipedia. (2023). Pyridine-2-carbaldehyde. Wikipedia. Available at: [Link]
-
NIST. (n.d.). 2-Pyridinecarboxaldehyde. NIST WebBook. Available at: [Link]
-
Al-Zahrani, M. A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]
-
Klimešová, V., et al. (2012). The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides. ResearchGate. Available at: [Link]
- Sartorelli, A. C., et al. (2003). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes. Google Patents.
-
Kerwin, S. M., et al. (2019). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Organic Letters. Available at: [Link]
-
PubChem. (n.d.). 4-Pyridinecarboxaldehyde. PubChem. Available at: [Link]
-
ChemAxon. (2024). Calculators & Predictors. Chemaxon. Available at: [Link]
-
de Oliveira, R. B., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
PubChem. (n.d.). Methyl isonicotinate. PubChem. Available at: [Link]
-
PubChem. (n.d.). Isobutyraldehyde. PubChem. Available at: [Link]
Sources
- 1. Chemicalize - Wikipedia [en.wikipedia.org]
- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 3. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
